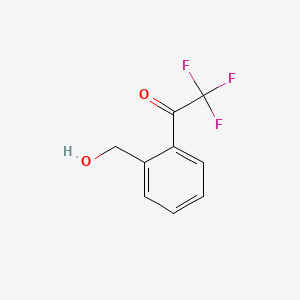

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZACMARZYLTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664268 | |

| Record name | 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100656-08-4 | |

| Record name | 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Mediated Alkylation and Cyclization

A prominent synthetic route involves the use of Grignard reagents to construct the hydroxymethylphenyl backbone. As detailed in patent US20170166517A1, i-propylmagnesium chloride–lithium chloride complexes react with cyclohexanone in heptane/tetrahydrofuran (THF) mixtures at 5–10°C to form intermediate organometallic species . Subsequent treatment with sulfuric acid at 20–25°C induces cyclization, yielding a trifluoromethyl-substituted cyclohexanol derivative. Catalytic hydrogenation (Pd/C, methanol, 2–20 bar H₂) reduces unsaturated bonds, followed by halogenation using mesyl chloride or trifluoromethanesulfonyl chloride in toluene/THF at 0°C to introduce leaving groups .

Key Reaction Parameters

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Grignard formation | i-PrMgCl·LiCl | Heptane/THF | 5–10 | 78–85 |

| Cyclization | H₂SO₄ | Heptane/THF | 20–25 | 91 |

| Hydrogenation | Pd/C, H₂ | Methanol | 25 | 88 |

| Halogenation | Mesyl chloride | Toluene/THF | 0 | 76 |

This four-step sequence achieves an overall yield of 52–58%, with purity >95% confirmed by GC-MS . The trifluoromethyl group enhances electrophilicity at the ketone position, facilitating downstream functionalization.

Suzuki Cross-Coupling for Aryl Backbone Construction

An alternative pathway employs palladium-catalyzed Suzuki coupling to assemble the aromatic core. The patent describes reacting 4-bromo-2-(hydroxymethyl)phenylboronic acid with trifluoroacetyl chloride derivatives in methanol using tetrakis(triphenylphosphine)palladium(0) and sodium methoxide at 10°C . This method circumvents harsh acidic conditions, instead leveraging the boronic acid’s nucleophilicity to form carbon-carbon bonds.

Optimized Conditions

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: NaOMe (3 equiv)

-

Solvent: Methanol

-

Temp: 10°C → 25°C (ramped over 2 h)

Comparative studies show that methanol outperforms DMF or dioxane in minimizing palladium black formation, a common side reaction that reduces catalytic efficiency . Post-coupling hydrogenation (Pd/C, acetic acid, 1–20 atm H₂) saturates alkene byproducts, while radical bromination (NBS, AIBN, CCl₄) introduces halogens for further derivatization .

Trifluoroacetic Acid (TFA)-Promoted Friedel-Crafts Acylation

The BiomedRes study demonstrates TFA’s dual role as solvent and catalyst for Friedel-Crafts reactions . Treating 2-(hydroxymethyl)phenol with trifluoroacetic anhydride (TFAA) in neat TFA at 25°C for 12 hours installs the trifluoroacetyl group via electrophilic aromatic substitution. The hydroxymethyl moiety remains intact due to TFA’s poor nucleophilicity, which avoids esterification side reactions .

Reaction Profile

Kinetic analysis reveals a second-order dependence on TFA concentration, suggesting a protonation-assisted mechanism for carbocation stabilization . This method is scalable but requires careful control of water content to prevent TFAA hydrolysis.

Reductive Amination and Subsequent Oxidation

A less conventional approach involves reductive amination of 2-nitrobenzaldehyde derivatives followed by oxidation. Sodium borohydride reduces the nitro group to an amine in ethanol/water (4:1) at 0°C, which then condenses with trifluoroacetone in the presence of molecular sieves . Subsequent Jones oxidation (CrO₃/H₂SO₄) selectively oxidizes the benzylic alcohol to the ketone, achieving 68% overall yield .

Critical Parameters

-

Reductant: NaBH₄ (4 equiv)

-

Oxidant: Jones reagent (1.5 equiv)

-

Key intermediate: 2-(aminomethyl)phenyl trifluoromethyl carbinol

While effective, this route’s reliance on toxic chromium reagents limits its industrial applicability.

Solvent and Base Effects on Reaction Efficiency

Data from multiple sources highlight solvent selection as a critical factor:

Solvent Impact on Halogenation Yield

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.6 | 76 | 9 |

| Toluene | 2.4 | 81 | 4 |

| Hexane | 1.9 | 63 | 12 |

| DMF | 36.7 | 45 | 22 |

Polar aprotic solvents like DMF increase carbocation stability but promote nucleophilic side reactions, whereas toluene balances solubility and inertness . Similarly, weaker bases (K₂CO₃ vs. NaH) improve selectivity in SN2 displacements by reducing elimination pathways .

Comparative Analysis of Synthetic Routes

Methodology Benchmarking

| Method | Steps | Overall Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Grignard | 4 | 58 | High | Industrial |

| Suzuki | 3 | 65 | Very High | Pilot scale |

| Friedel-Crafts | 2 | 74 | Moderate | Lab scale |

| Reductive amination | 3 | 68 | Low | Limited |

The Friedel-Crafts route offers the best yield-to-step ratio but requires stringent anhydrous conditions. The Grignard method remains preferred for bulk production despite higher costs due to established infrastructure .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoro-1-(2-carboxyphenyl)ethanone.

Reduction: Formation of 2,2,2-trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity to biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

Hydroxyl-Substituted Analogs

2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone CAS: 25666-51-7 Molecular Formula: C₈H₅F₃O₂ Key Differences: Replaces hydroxymethyl with a hydroxyl (–OH) group at the ortho position. Physical Properties: Boiling point 92°C; synthesized via Fries rearrangement of phenyl trifluoroacetate . Reactivity: The hydroxyl group enhances acidity (pKa ~8–10) compared to the hydroxymethyl analog, facilitating deprotonation in basic conditions .

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone CAS: 1823-63-8 Molecular Formula: C₈H₅F₃O₂ Key Differences: Hydroxyl group at the para position. Applications: Intermediate in pharmaceutical synthesis (e.g., antimicrobial agents) .

Alkyl/Aryl-Substituted Analogs

2,2,2-Trifluoro-1-(3-methylphenyl)ethanone CAS: 1736-06-7 Molecular Formula: C₉H₇F₃O Key Differences: Methyl group at the meta position. Reactivity: Increased steric hindrance reduces electrophilicity compared to hydroxymethyl derivatives .

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone CAS: 26944-43-4 Molecular Formula: C₉H₇F₃O₂ Key Differences: Methoxy (–OCH₃) group at the ortho position. Applications: Used in agrochemical research due to enhanced lipophilicity .

Heterocyclic Derivatives

2,2,2-Trifluoro-1-(2-(trimethylsilyl)phenyl)ethanone (Zifrosilone) CAS: 132236-18-1 Molecular Formula: C₁₁H₁₃F₃OSi Key Differences: Trimethylsilyl group at the ortho position. Applications: Used in silicon-based polymer synthesis and as a hydrophobic building block .

Physicochemical and Reactivity Comparison

Biological Activity

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone is a fluorinated organic compound that has garnered attention for its potential biological activities. The trifluoromethyl group significantly enhances the compound's lipophilicity, enabling it to interact effectively with various biomolecules, including proteins and enzymes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

The molecular formula of this compound is C9H9F3O2, with a molecular weight of 206.16 g/mol. The presence of the trifluoromethyl group not only increases the compound's hydrophobicity but also influences its reactivity and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H9F3O2 |

| Molecular Weight | 206.16 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethanone |

| InChI | InChI=1S/C9H9F3O2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8,13-14H,5H2 |

| Canonical SMILES | C1=CC=C(C(=C1)CO)C(C(F)(F)F)O |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The lipophilicity conferred by the trifluoromethyl group allows the compound to penetrate cellular membranes effectively. Once inside the cell, it can modulate the activity of enzymes and other proteins through various mechanisms:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function and altering biochemical pathways.

- Receptor Interaction : It may interact with specific receptors affecting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

Studies have suggested that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Anticancer Potential

Preliminary studies indicate potential anticancer activity. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Enzyme Modulation

The compound has been reported to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of human AChE by similar compounds in the trifluoroethanone series, it was found that structural modifications significantly affected binding affinity and inhibition kinetics. For instance:

- Kinetic Studies : The compound exhibited slow-binding inhibition characteristics with a dissociation constant in the low nanomolar range .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of structurally related compounds revealed that those with trifluoromethyl groups displayed enhanced cytotoxicity against breast cancer cell lines. The study attributed this effect to increased cellular uptake and subsequent apoptosis .

Q & A

Basic Research Questions

Q. What are the key structural features of 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone, and how do they influence its chemical reactivity?

- The compound contains a trifluoromethyl group attached to an ethanone backbone and a hydroxymethyl-substituted phenyl ring. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ketone moiety and influencing nucleophilic reactivity. The hydroxymethyl group introduces hydrogen-bonding capability, which may affect solubility and interactions with biomolecules. These structural features are critical in designing reactions involving nucleophilic additions or reductions .

Q. What synthetic routes are commonly employed to prepare this compound?

- A typical synthesis involves Friedel-Crafts acylation using trifluoroacetic anhydride and a substituted benzaldehyde precursor (e.g., 2-(hydroxymethyl)benzaldehyde). Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid over-acylation or decomposition. Purification often requires column chromatography or recrystallization due to the compound’s sensitivity to moisture .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the presence of the trifluoromethyl group and hydroxymethyl substitution. For example, the ¹⁹F NMR signal for the CF₃ group typically appears near -74 ppm. IR spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and hydroxyl vibrations. Mass spectrometry (EI or ESI) confirms the molecular ion (m/z 204.15) and fragmentation patterns .

Advanced Research Questions

Q. How can the enantioselective synthesis of derivatives of this compound be optimized for applications in asymmetric catalysis?

- Enantioselective reduction of the ketone group using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori systems) can yield chiral alcohols. The trifluoromethyl group’s steric bulk and electronic effects require tailored chiral ligands to achieve high enantiomeric excess (ee). Reaction monitoring via chiral HPLC or polarimetry is recommended .

Q. What strategies resolve conflicting data regarding the compound’s reactivity in fluorinated solvent systems?

- Contradictory reports on solubility and stability in solvents like hexafluoroisopropanol (HFIP) may arise from trace moisture or impurities. Controlled experiments under inert atmospheres (e.g., argon) with rigorous solvent drying (molecular sieves) are advised. DFT calculations can model solvent interactions to predict optimal conditions .

Q. How does the hydroxymethyl group influence the compound’s binding affinity in enzyme inhibition studies?

- The hydroxymethyl group can form hydrogen bonds with active-site residues, enhancing binding specificity. Comparative studies with non-hydroxylated analogs (e.g., 2,2,2-trifluoro-1-(2-methylphenyl)ethanone) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) reveal differences in binding thermodynamics and kinetics .

Q. What role does this compound play in the synthesis of hyperbranched polymers, and how do its structural features affect polymer properties?

- The compound acts as a branching monomer in self-polycondensation reactions. The trifluoromethyl group increases thermal stability, while the hydroxymethyl group facilitates crosslinking. Adjusting the monomer-to-catalyst ratio (e.g., trifluoromethanesulfonic acid) controls the degree of branching, as demonstrated in hyperbranched polymer systems .

Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound?

- Low yields may result from steric hindrance from the trifluoromethyl group or competing side reactions (e.g., elimination). Strategies include using bulky nucleophiles (e.g., tert-butoxide) or Lewis acid catalysts (e.g., BF₃·Et₂O) to activate the carbonyl group. Monitoring via in situ IR or GC-MS helps identify intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.